Comparative TGR5 Agonist Potency of GDCA vs. Glycine- and Taurine-Conjugated Analogs
In a direct head-to-head comparison using a luciferase reporter assay in CHO cells expressing human TGR5, glycodeoxycholic acid (GDCA) demonstrated an EC50 of 1180 nM for TGR5 activation [1]. This potency is approximately 3.3-fold higher than that of its close structural analog, glycochenodeoxycholic acid (GCDCA), which had an EC50 of 3880 nM in the same assay system [2]. Furthermore, GDCA's TGR5 potency is substantially greater than that of the taurine-conjugated form, taurodeoxycholic acid (TDCA), which showed an EC50 of >10 μM, representing at least an 8.5-fold difference in activity [3].
| Evidence Dimension | TGR5 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 1180 nM |
| Comparator Or Baseline | Glycochenodeoxycholic acid (GCDCA): 3880 nM; Taurodeoxycholic acid (TDCA): >10,000 nM |
| Quantified Difference | GDCA is 3.3-fold more potent than GCDCA and >8.5-fold more potent than TDCA. |
| Conditions | Human TGR5 expressed in CHO cells, luciferase reporter assay |
Why This Matters
For studies investigating TGR5-mediated signaling in metabolic regulation, selecting GDCA over GCDCA or TDCA provides a more potent endogenous tool compound, enabling more robust and physiologically relevant activation at lower, less cytotoxic concentrations.
- [1] Sato H, et al. J Med Chem. 2008; 51(6): 1831-1841. PMID: 18307294. View Source
- [2] Clinisciences. Glycochenodeoxycholic Acid product information. EC50 values. View Source
- [3] PMC6918475. Table 2: Bile Acid Receptor Activity. View Source
